
N-(Cyclopentylcarbonyl)-2-methylalanine
Overview
Description
N-(Cyclopentylcarbonyl)-2-methylalanine, also known as CPMA, is an amino acid derivative that has found many applications in chemical, biochemical, and pharmaceutical research. CPMA is a cyclic amino acid that consists of a five-membered ring fused to an alanine side chain. It has a wide range of uses, including as an inhibitor of enzymes, as an antimicrobial agent, and as an inhibitor of protein-protein interactions. CPMA has also been used to study the structure and function of proteins and to elucidate the mechanism of action of drugs.
Scientific Research Applications
Organocatalysis
In organocatalysis, N-(Cyclopentylcarbonyl)-2-methylalanine can be used as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a class of organocatalysts that have gained significant attention due to their efficiency in catalyzing a variety of chemical reactions, including those important for constructing complex organic molecules .
Supramolecular Chemistry
The compound’s ability to form stable heterocycles makes it a candidate for use in supramolecular chemistry. It can be involved in the creation of host-guest systems, where it can either act as a host molecule or be incorporated into larger structures that can capture specific guest molecules .
Medicinal Chemistry
In medicinal chemistry, N-(Cyclopentylcarbonyl)-2-methylalanine can be utilized to modify the pharmacokinetic properties of drug molecules. Its incorporation into drug candidates can potentially improve their metabolic stability, solubility, and distribution within the body .
properties
IUPAC Name |
2-(cyclopentanecarbonylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,9(13)14)11-8(12)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNLQYSUTUIWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopentylcarbonyl)-2-methylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



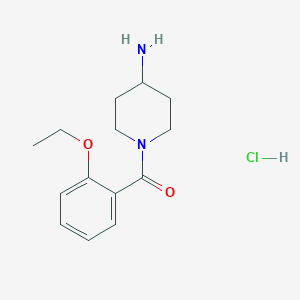
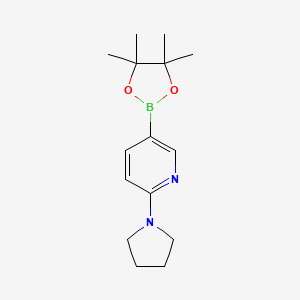
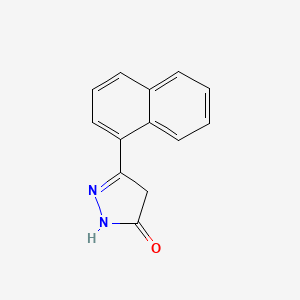
![Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1455188.png)
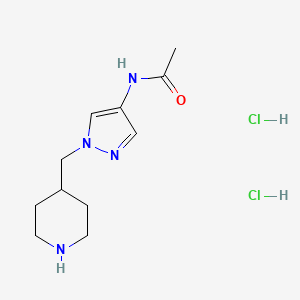
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1455194.png)
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B1455195.png)
![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)
![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)
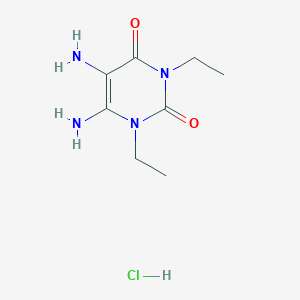
![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)
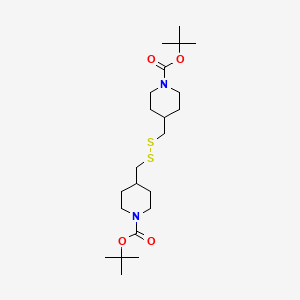
![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)